1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione
Overview
Description
1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol It is characterized by the presence of an imidazolidine ring substituted with a methoxyphenyl group
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 3-methoxybenzaldehyde with urea under acidic conditions to form the imidazolidine ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization.
Industrial production methods may involve continuous flow synthesis, which allows for better control over reaction conditions and yields . This method can be scaled up for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit cholinergic enzymes, which play a role in neurotransmission . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The pathways involved include the cholinergic signaling pathway and the inflammatory response pathway .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)imidazolidine-2,4,5-trione can be compared with similar compounds such as:
1-(3-Methoxyphenyl)methylimidazolidine-2,4,5-trione: This compound has a similar structure but with a methyl group attached to the imidazolidine ring.
1-(2-Methoxyphenyl)methylimidazolidine-2,4,5-trione: This compound differs in the position of the methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)imidazolidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-7-4-2-3-6(5-7)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQKUAZKRJCIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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